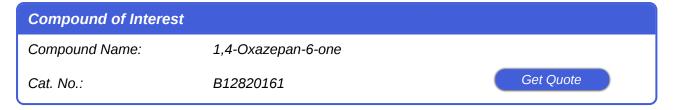


A Comparative Guide to Synthetic Scaffolds: Alternatives to 1,4-Oxazepan-6-one

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that profoundly influences the ultimate success of a drug discovery program. The **1,4-oxazepan-6-one** framework has served as a valuable starting point for the synthesis of various biologically active molecules. However, the exploration of alternative heterocyclic systems is essential for expanding chemical diversity, modulating physicochemical properties, and discovering novel intellectual property. This guide provides an objective comparison of viable alternatives to **1,4-oxazepan-6-one**, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Introduction to 1,4-Oxazepan-6-one and its Alternatives

1,4-Oxazepan-6-one is a seven-membered heterocyclic compound containing an oxygen and a nitrogen atom. Its structure offers a three-dimensional arrangement of functional groups, making it an attractive scaffold for interacting with biological targets. The alternatives discussed in this guide, namely morpholin-3-one, piperazin-2-one, thiomorpholin-3-one, and **1,4-diazepan-5-one**, are six- and seven-membered lactams that present distinct structural and electronic features, offering a range of possibilities for scaffold hopping and bioisosteric replacement.



Physicochemical and Synthetic Accessibility Comparison

The choice of a synthetic scaffold is often governed by its physicochemical properties and the ease of its synthesis and derivatization. The following table summarizes key data for **1,4-oxazepan-6-one** and its alternatives.



Scaffold	Structure	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	Boiling Point (°C)	Key Synthetic Features
1,4- Oxazepan- 6-one		C5H9NO2	115.13	N/A	N/A	Typically synthesize d via multistep sequences.
Morpholin- 3-one		C4H7NO2	101.10	103-107[1]	142 (at 7 mmHg)[2]	Readily synthesize d from ethanolami ne and ethyl chloroacet ate; serves as a key intermediat e in the synthesis of drugs like Rivaroxaba n.[3]
Piperazin- 2-one		C4H8N2O	100.12	136-140[4]	164 (at 5 mmHg)[4] [5]	Synthesize d from ethylenedia mine and ethyl chloroacet ate; derivatives show a range of biological activities,



					including anti-HIV.
Thiomorph olin-3-one	C4H7NOS	117.17	87-89[6]	185 (at 18 Torr)[6]	Sulfur analog of morpholin- 3-one, offering different hydrogen bonding and lipophilicity profiles.
1,4- Diazepan- 5-one	C₅H10N2O	114.15	N/A	N/A	A seven- membered ring system with two nitrogen atoms, providing additional points for diversificati on.

Biological Activity Profile Comparison

The ultimate utility of a scaffold lies in the biological activity of its derivatives. This section provides a comparative overview of the therapeutic areas where these scaffolds have been successfully employed.



Scaffold	Therapeutic Areas of Interest	Example IC50/EC50 Data	
1,4-Oxazepan-6-one	CNS disorders, antibacterial	Limited publicly available comparative data.	
Morpholin-3-one	Anticancer, Anticoagulants	Derivatives have shown potent inhibition of the PI3K/Akt/mTOR pathway.[7][8] For example, certain morpholino-triazine derivatives exhibit sub-nanomolar potency against PI3Kα and mTOR.[7]	
Piperazin-2-one	Antiviral (HIV, Adenovirus), CNS disorders	Trisubstituted piperazin-2-one derivatives have shown antiadenoviral activity. Some phenylalanine derivatives with a piperazinone core have exhibited anti-HIV-1 activity with EC ₅₀ values in the low micromolar range.	
Thiomorpholin-3-one	Hypolipidemic, Antioxidant	N-substituted thiomorpholine derivatives have shown inhibition of lipid peroxidation with IC ₅₀ values as low as 7.5 μM.[9]	
1,4-Diazepan-5-one	CNS disorders (e.g., Diazepam analogs)	Serves as a key intermediate in the synthesis of various benzodiazepine analogs with a wide range of CNS activities. [10]	

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of a synthetic strategy. Below are representative protocols for the synthesis of



the core alternative scaffolds.

Synthesis of Morpholin-3-one

Reaction: Cyclization of 2-aminoethanol with ethyl chloroacetate.

Procedure:

- To a solution of 2-aminoethanol (1.1 equivalents) in isopropanol, add sodium metal (1.1 equivalents) in portions.
- Heat the reaction mixture to 50 °C and stir for 5 hours to form the sodium salt of ethanolamine.
- Cool the resulting yellow solution to 0 °C in an ice-water bath.
- Slowly add ethyl chloroacetate (1.0 equivalent) dropwise at 0 °C.
- Heat the resulting yellow suspension to 80 °C and stir for 2 hours.
- After the reaction is complete, filter the mixture to remove insoluble byproducts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Recrystallize the crude solid from an isopropanol/ethyl acetate mixture to yield pure 3-morpholinone (Typical yield: ~52%).[3]

Synthesis of Piperazin-2-one

Reaction: Condensation of ethylenediamine with ethyl chloroacetate.

Procedure: This synthesis is typically a two-step process involving the initial formation of an N-(2-aminoethyl)glycine ester intermediate, followed by cyclization.

• Step 1: N-alkylation: Slowly add ethyl chloroacetate to an excess of ethylenediamine in a suitable solvent (e.g., ethanol) at room temperature. The excess ethylenediamine acts as both a reactant and a base.



- After the reaction is complete, remove the excess ethylenediamine and solvent under reduced pressure.
- Step 2: Cyclization: Heat the resulting intermediate, often in a high-boiling point solvent, to induce intramolecular cyclization with the elimination of ethanol.
- Purify the resulting piperazin-2-one by distillation or recrystallization.[11]

Synthesis of Thiomorpholin-3-one

Reaction: Cyclization of 2-aminoethanethiol with ethyl chloroacetate.

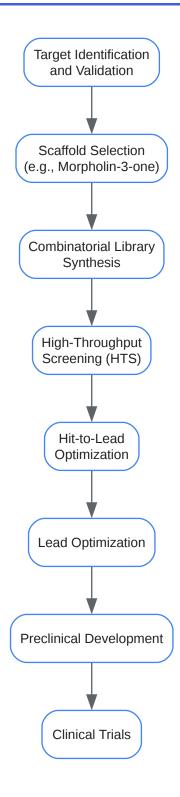
Procedure: A common route to thiomorpholine, the reduced form of thiomorpholin-3-one, involves the reduction of the latter. The synthesis of thiomorpholin-3-one can be achieved by reacting 2-aminoethanethiol with ethyl chloroacetate.

- In a suitable solvent, react 2-aminoethanethiol with ethyl chloroacetate in the presence of a base to neutralize the HCl formed during the reaction.
- The resulting intermediate can then be cyclized, often under thermal conditions, to yield thiomorpholin-3-one.
- Alternatively, thiomorpholin-3-one can be generated from the reaction of ethyl mercaptoacetate and aziridine, followed by subsequent chemical transformations.[12][13]

Signaling Pathways and Experimental Workflows

Visualizing the context in which these scaffolds are utilized can provide valuable insights for drug discovery programs. The following diagrams illustrate a key signaling pathway where morpholine-containing inhibitors have shown promise and a general workflow for scaffold-based drug discovery.

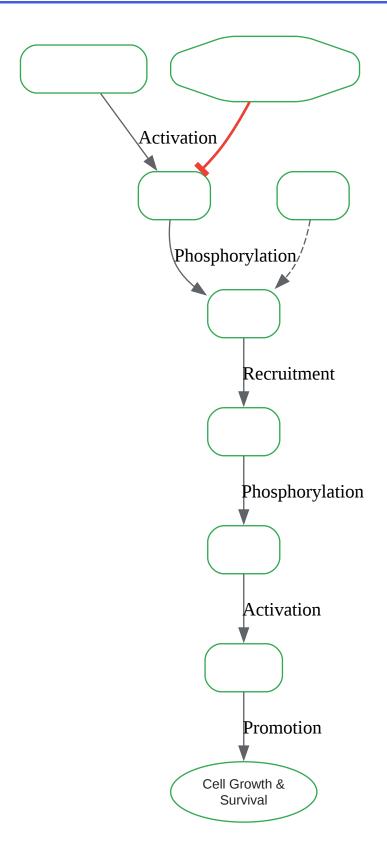




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Caption: A generalized workflow for scaffold-based drug discovery.





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Caption: The PI3K/Akt/mTOR signaling pathway, a key target for morpholine-based inhibitors. [7][14]

Conclusion

The exploration of alternatives to the **1,4-oxazepan-6-one** scaffold opens up a wealth of opportunities for medicinal chemists. Morpholin-3-one, piperazin-2-one, and thiomorpholin-3-one, along with the seven-membered **1,4-diazepan-5-one**, each present a unique combination of synthetic accessibility, physicochemical properties, and biological potential. This guide serves as a foundational resource to inform the strategic selection of scaffolds in the pursuit of novel and effective therapeutics. The provided experimental protocols and pathway diagrams offer practical starting points for researchers embarking on the synthesis and evaluation of new chemical entities based on these versatile heterocyclic frameworks.

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